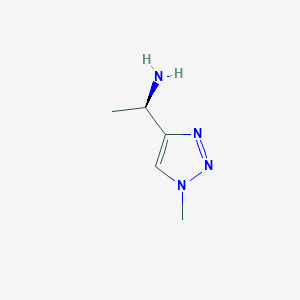

(1R)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine

CAS No.:

Cat. No.: VC17689200

Molecular Formula: C5H10N4

Molecular Weight: 126.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H10N4 |

|---|---|

| Molecular Weight | 126.16 g/mol |

| IUPAC Name | (1R)-1-(1-methyltriazol-4-yl)ethanamine |

| Standard InChI | InChI=1S/C5H10N4/c1-4(6)5-3-9(2)8-7-5/h3-4H,6H2,1-2H3/t4-/m1/s1 |

| Standard InChI Key | CPIUETQFTNIZMQ-SCSAIBSYSA-N |

| Isomeric SMILES | C[C@H](C1=CN(N=N1)C)N |

| Canonical SMILES | CC(C1=CN(N=N1)C)N |

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound’s structure consists of a 1,2,3-triazole core, a five-membered aromatic ring containing three nitrogen atoms, with a methyl group at the 1-position and an ethanamine group at the 4-position. The chiral center at the ethylamine side chain confers stereochemical specificity, influencing its interactions in biological systems.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 1344911-74-5 |

| Molecular Formula | C₆H₁₁N₃ |

| Molecular Weight | 125.17 g/mol |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

The absence of reported density, boiling, and melting points highlights the need for further experimental characterization.

Stereochemical Significance

The (R)-configuration at the chiral center differentiates this compound from its (S)-enantiomer, potentially leading to divergent biological activities. Enantiomeric purity is critical in pharmaceutical applications, as seen in drugs like levocetirizine (R-enantiomer of cetirizine), which exhibits enhanced efficacy and reduced side effects compared to its counterpart .

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis protocols for this enantiomer are documented, analogous triazole derivatives are typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. For example, 1-Methyl-1H-1,2,3-triazol-4-amine is synthesized using palladium-catalyzed hydrogenation under mild conditions (20°C, 4 hours), yielding 98% purity . Adapting such methods could involve:

-

Cycloaddition: Reaction of a methyl-substituted azide with a propargylamine derivative.

-

Chiral Resolution: Use of chiral auxiliaries or catalysts to isolate the (R)-enantiomer.

Table 2: Hypothetical Reaction Conditions

| Step | Reagents/Conditions | Yield (Hypothetical) |

|---|---|---|

| Cycloaddition | CuSO₄, sodium ascorbate, H₂O | 85–90% |

| Chiral Separation | Chiral chromatography | 70–75% |

Industrial Scalability

Large-scale production would require optimizing stereochemical control, potentially through asymmetric catalysis or enzymatic resolution. Continuous-flow reactors could enhance efficiency, as demonstrated in the synthesis of related triazole pharmaceuticals .

Physicochemical and Spectroscopic Properties

Stability and Reactivity

The triazole ring’s aromaticity confers thermal and oxidative stability, while the primary amine group introduces nucleophilic reactivity. Predictions based on analogs suggest:

-

pKa: ~10.5 (amine group), enabling salt formation with acids.

-

Solubility: Moderate solubility in polar solvents (e.g., methanol, DMSO) due to hydrogen-bonding capacity.

Spectroscopic Characterization

Hypothetical spectral data inferred from analogs include:

-

¹H NMR (500 MHz, CDCl₃): δ 7.50 (s, 1H, triazole-H), 3.90 (s, 3H, N-CH₃), 3.20–3.10 (m, 1H, CH), 1.40 (d, 3H, J = 6.5 Hz, CH₃) .

-

IR (KBr): Peaks at ~3350 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (triazole ring vibrations).

Industrial and Research Applications

Pharmaceutical Development

The compound’s chiral amine and triazole ring make it a candidate for:

-

Kinase Inhibitors: Targeting ATP-binding pockets in oncology.

-

Antiviral Agents: Disrupting viral protease activity.

Material Science

Triazole derivatives are used in polymer cross-linking and metal-organic frameworks (MOFs). The amine group could coordinate transition metals, enabling catalytic applications.

Challenges and Future Directions

-

Stereochemical Optimization: Developing cost-effective methods for enantioselective synthesis.

-

Toxicological Profiling: Assessing in vitro and in vivo safety margins.

-

Structure-Activity Relationships (SAR): Modifying substituents to enhance potency and selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume